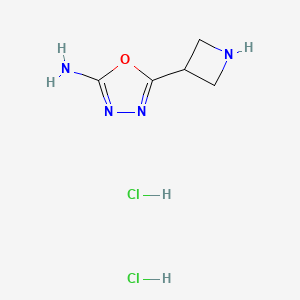

5-(Azetidin-3-yl)-1,3,4-oxadiazol-2-amin;dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

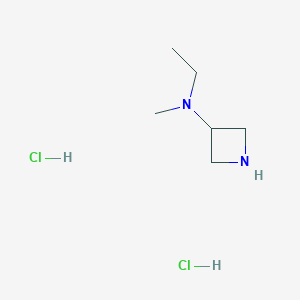

The compound “5-(Azetidin-3-yl)-1,3,4-oxadiazol-2-amine;dihydrochloride” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine and oxadiazole rings in separate steps, followed by their connection. Azetidines can be synthesized through various methods, including the cyclization of β-amino acids or the reaction of 1,3-dipoles with dipolarophiles . Oxadiazoles can be synthesized through the cyclodehydration of certain hydrazides .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine and oxadiazole rings. The azetidine ring is a saturated four-membered ring with one nitrogen atom, while the oxadiazole ring is an unsaturated five-membered ring with two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine and oxadiazole rings. Azetidines are known to participate in various reactions, including ring-opening reactions . Oxadiazoles can undergo reactions at the nitrogen atoms or the carbon atom between the two nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the azetidine and oxadiazole rings. For example, the polarity of the compound would be affected by the polar nature of these rings .Wirkmechanismus

Target of Action

Similar compounds have been used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

Based on its structural similarity to other azetidine derivatives, it might interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating enzymatic activity .

Biochemical Pathways

Given its potential role in proteomics research , it may be involved in protein synthesis, modification, or degradation pathways.

Result of Action

Based on its potential use in proteomics research , it may influence protein function or expression, which could have downstream effects on cellular processes and pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 5-(Azetidin-3-yl)-1,3,4-oxadiazol-2-amine;dihydrochloride in lab experiments is its high selectivity for certain types of ion channels. This allows researchers to study the function of these channels in a more precise and targeted way than would be possible with other compounds. However, there are also some limitations to using this compound, including its relatively low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are many potential future directions for research involving 5-(Azetidin-3-yl)-1,3,4-oxadiazol-2-amine;dihydrochloride. Some of the most promising areas of investigation include:

1. Further studies of the compound's mechanism of action, including its effects on different types of ion channels and its interactions with other signaling pathways.

2. Development of new derivatives of the compound with improved solubility and selectivity.

3. Investigation of the potential therapeutic applications of this compound for the treatment of neurological disorders.

4. Exploration of the compound's potential as a tool for studying the function of ion channels in non-neuronal tissues.

Conclusion:

In conclusion, 5-(Azetidin-3-yl)-1,3,4-oxadiazol-2-amine;dihydrochloride is a unique and promising compound that has many potential applications in scientific research. This compound has been shown to have selective effects on certain types of ion channels in the brain, which could have important implications for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a tool for studying ion channel function in a variety of different tissues and systems.

Synthesemethoden

The synthesis of 5-(Azetidin-3-yl)-1,3,4-oxadiazol-2-amine;dihydrochloride involves a series of chemical reactions that are carefully controlled to produce a high-quality product. The process begins with the reaction of an azetidine derivative with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then reacted with phosphorous oxychloride and triethylamine to form the oxadiazole ring. Finally, the resulting compound is treated with hydrochloric acid to produce the dihydrochloride salt.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Arzneimittelentwicklung

- GABA-Analogon: Das (Azetidin-3-yl)essigsäurederivat dieser Verbindung kann als strukturelles Analogon für 4-Aminobutansäure (GABA) dienen, einem inhibitorischen Neurotransmitter im zentralen Nervensystem . Forscher untersuchen sein Potenzial als GABAerger Modulator oder Antiepileptikum.

Pharmakologie und Neurobiologie

- Positive allosterische Modulatoren (PAMs) von GABA A-Rezeptoren: Verbindungen wie (3-Arylazetidin-3-yl)acetate, die von diesem Molekül abgeleitet sind, werden bei der Herstellung von PAMs für GABA A-Rezeptoren verwendet . Diese Modulatoren verstärken die Aktivität von GABA-Rezeptoren, beeinflussen die neuronale Erregbarkeit und könnten zur Behandlung von Angstzuständen, Schlaflosigkeit und anderen neurologischen Störungen eingesetzt werden.

Materialwissenschaften und organische Synthese

- Heterozyklische Aminosäuren: Die Synthese neuer heterozyklischer Aminosäurederivate beinhaltet diese Verbindung. Forscher erzielen durch Suzuki-Miyaura-Kreuzkupplungsreaktionen eine Diversifizierung, die zu strukturell unterschiedlichen Verbindungen führt . Diese Derivate könnten Anwendungen in der Materialwissenschaft finden, z. B. als funktionalisierte Polymere oder Liganden.

Analytische Chemie und Spektroskopie

- Strukturcharakterisierung: Forscher bestätigen die Strukturen neuer heterozyklischer Verbindungen mithilfe von Techniken wie 1H-NMR, 13C-NMR, 15N-NMR, 19F-NMR und HRMS . Diese Methoden liefern Einblicke in die Bindungskonnektivität, Stereochemie und funktionelle Gruppen.

Eigenschaften

IUPAC Name |

5-(azetidin-3-yl)-1,3,4-oxadiazol-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O.2ClH/c6-5-9-8-4(10-5)3-1-7-2-3;;/h3,7H,1-2H2,(H2,6,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDBNVPMDLAAHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NN=C(O2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Methoxypyridin-4-yl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-2-one](/img/structure/B2442007.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pivalamide](/img/structure/B2442009.png)

![Benzo[d]thiazol-2-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2442010.png)

![2,3-dimethoxy-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2442013.png)

![5-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2442015.png)

![N-(4-chlorophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2442017.png)

![1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one](/img/structure/B2442020.png)

![1-(4-Methylphenyl)pyrazolo[5,4-d]pyrimidine-4,6-diol](/img/structure/B2442023.png)

![1'-(2,6-Difluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2442024.png)

![3-(2,5-dimethylphenylsulfonyl)-N-isopentylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2442026.png)